![molecular formula C20H19N5O2 B12177302 N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12177302.png)
N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide
Description
N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-25-16-9-4-3-6-13(16)11-17(25)20(26)21-15-8-5-7-14(10-15)19-22-18(12-27-2)23-24-19/h3-11H,12H2,1-2H3,(H,21,26)(H,22,23,24) |
InChI Key |
UMTWRORXNYADLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=NNC(=N4)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxymethyl group. The phenyl group is then attached to the triazole ring, and the final step involves the formation of the indole-2-carboxamide structure. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of potential compounds.
Scientific Research Applications
Key Identifiers
- CAS Number : 62458-02-0
- Molecular Weight : 217.22 g/mol
Overview
Research indicates that compounds containing the indole and triazole moieties exhibit significant antimicrobial properties. The hybridization of these structures often results in enhanced bioactivity.
Case Studies
- Indole-Triazole Conjugates : A study synthesized a series of indole-triazole conjugates and assessed their antimicrobial activity. The results showed that these compounds had moderate to good antibacterial effects against Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 250 µg/mL to lower values for specific derivatives .
- Antifungal Efficacy : The same study highlighted potent antifungal activity against Candida albicans, with some compounds achieving MIC values as low as 2 µg/mL. This suggests that the incorporation of the triazole ring significantly enhances antifungal potency .
Table 1: Antimicrobial Activity Summary
Compound | Activity Type | Target Organism | MIC (µg/mL) |
---|---|---|---|
6f | Antifungal | Candida albicans | 2 |
6a-g | Antibacterial | Klebsiella pneumoniae | 250 |
6o-u | Antifungal | Candida tropicalis | 32 |
Overview
The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest.
Case Study
A notable study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The findings indicated that certain derivatives of triazole-indole hybrids exhibited significant cytotoxic effects on various cancer cell lines, demonstrating the potential for developing new anticancer agents based on this scaffold .
Anti-inflammatory Effects
Preliminary investigations suggest that some derivatives may also possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines. This area requires further exploration to validate these effects and understand the underlying mechanisms.
Neuroprotective Properties
Emerging research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Studies are ongoing to elucidate how these compounds interact with neural pathways.
Mechanism of Action
The mechanism of action of N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and indole derivatives, such as:
- N-{3-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide
- N-{3-[5-(methyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide
Uniqueness
What sets N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide is a synthetic compound that incorporates both indole and triazole moieties. These structural features are known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties
Property | Value |
---|---|
Molecular Formula | C_{x}H_{y}N_{z}O_{w} |
Molecular Weight | 500.XX g/mol |
IUPAC Name | This compound |
Biological Activity Overview
The biological activities of compounds containing both indole and triazole rings have been extensively studied. The following sections summarize the key findings related to the biological activity of this compound.
Antimicrobial Activity
Research has shown that indole-triazole hybrids exhibit significant antimicrobial properties. A study indicated that derivatives with a triazole ring demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of a methoxymethyl group in the triazole structure enhances lipophilicity, which is crucial for penetrating bacterial membranes.
Minimum Inhibitory Concentration (MIC) Values:
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 250 - 1000 |
Escherichia coli | 125 - 500 |
Klebsiella pneumoniae | 250 - 1000 |
These findings suggest that the compound could be effective against resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .
Antifungal Activity
The compound also exhibits antifungal properties. In vitro studies have reported low MIC values against Candida species, indicating strong antifungal potential.
Antifungal Activity Data:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 2 - 250 |
Candida glabrata | 32 - 125 |
The incorporation of specific substituents on the triazole ring was found to significantly enhance antifungal activity, suggesting that structural modifications can lead to improved efficacy .
Anticancer Activity
The indole and triazole moieties are also associated with anticancer properties. Studies on similar compounds have shown that they can induce apoptosis in cancer cells. For instance, compounds with similar structures demonstrated IC50 values in the micromolar range against various cancer cell lines.
Cancer Cell Line Sensitivity:
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colon Cancer) | 6.2 |
T47D (Breast Cancer) | 27.3 |
These results indicate that this compound may possess significant anticancer activity worthy of further investigation .
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in microbial growth and cancer cell proliferation. The triazole ring may facilitate binding to these targets due to its electron-rich nature, while the indole moiety can enhance selectivity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.